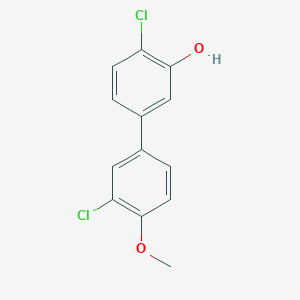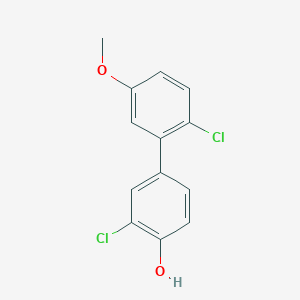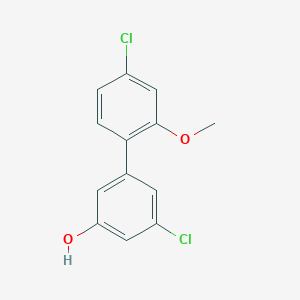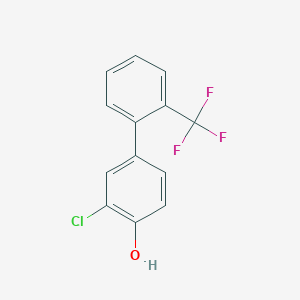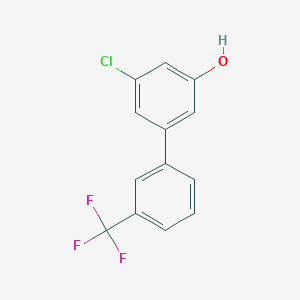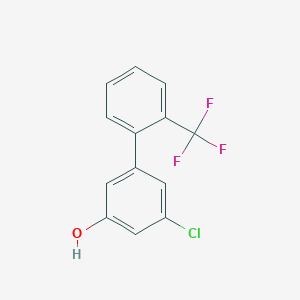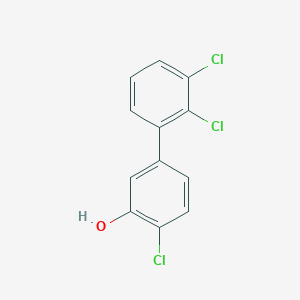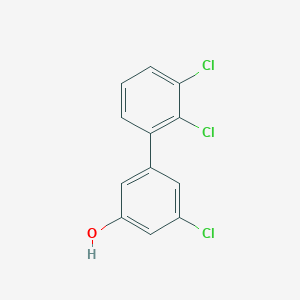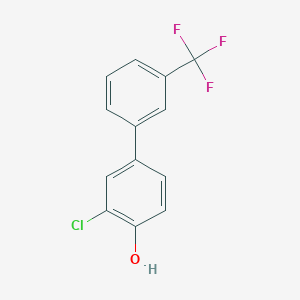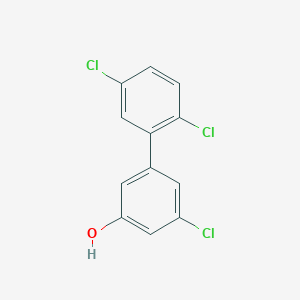
2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95%
Vue d'ensemble
Description
2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% (2C5TFP) is a phenolic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a molecular weight of 243.54 g/mol. It has a melting point of -20°C and a boiling point of 135-140°C. It is soluble in water and ethanol and is stable in air. 2C5TFP has been used in various scientific research applications, including synthesis and reaction studies, analytical chemistry, and biochemistry.
Applications De Recherche Scientifique
2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been used in various scientific research applications, including synthesis and reaction studies, analytical chemistry, and biochemistry. In synthesis and reaction studies, 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been used as a starting material in the synthesis of various compounds, such as trifluoromethyl-substituted phenols, 2-chloro-4-nitrophenols, and 2-chloro-5-(2-trifluoromethylphenyl)phenols. In analytical chemistry, 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been used as a reagent for the determination of trace amounts of metals in solution. In biochemistry, 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been used in the study of enzyme-catalyzed reactions.
Mécanisme D'action
2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is a phenolic compound that acts as a substrate in enzyme-catalyzed reactions. It can be metabolized by enzymes to produce various metabolites, including 2-chloro-4-nitrophenol, 2-chloro-5-(2-trifluoromethylphenyl)phenol, and 2-chloro-5-(2-trifluoromethylphenyl)phenol sodium salt. These metabolites can then be further metabolized to produce other metabolites, such as 2-trifluoromethylphenol and 2-chloro-4-nitrophenol.
Biochemical and Physiological Effects
2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is a phenolic compound that has been shown to have antioxidant activity. It has been shown to inhibit the oxidation of lipids, proteins, and nucleic acids. It has also been shown to have anti-inflammatory and anti-cancer activities. In addition, 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been shown to have antimicrobial activity, as well as to inhibit the growth of bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable compound and is soluble in water and ethanol. It is also relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. For example, it is a corrosive compound and must be handled with care. In addition, it may interfere with other compounds and reactions in the laboratory.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% in scientific research. One potential future direction is the development of new synthetic methods for the production of 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% and its derivatives. Another potential future direction is the development of new analytical methods for the determination of 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% and its metabolites in biological samples. In addition, further research could be conducted to explore the potential therapeutic uses of 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95%, such as its anti-inflammatory, anti-cancer, and antimicrobial activities. Lastly, further research could be conducted to explore the potential toxicological effects of 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95%.
Méthodes De Synthèse
2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is synthesized through a three-step process. The first step involves the reaction of 2-chloro-4-nitrophenol with 2-trifluoromethylphenol in the presence of an acid catalyst. This reaction produces 2-chloro-5-(2-trifluoromethylphenyl)phenol. The second step involves the reaction of 2-chloro-5-(2-trifluoromethylphenyl)phenol with sodium hydroxide to form 2-chloro-5-(2-trifluoromethylphenyl)phenol sodium salt. The third step involves the reaction of 2-chloro-5-(2-trifluoromethylphenyl)phenol sodium salt with hydrochloric acid to produce 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95%.
Propriétés
IUPAC Name |
2-chloro-5-[2-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-6-5-8(7-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZIWPVQQUXBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686084 | |
| Record name | 4-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol | |
CAS RN |
1261846-60-9 | |
| Record name | 4-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381719.png)

